2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS3/c16-10(15-11-13-5-6-17-11)7-18-12-14-8-3-1-2-4-9(8)19-12/h1-6H,7H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURWHTRSUCBFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 2-bromoacetylthiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Conditions :
-
Acidic: HCl (6 M), reflux for 6–8 h.
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Basic: NaOH (1 M), 80°C for 4 h.
Products :
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Acidic hydrolysis : 2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid and 2-aminothiazole.
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Basic hydrolysis : Sodium salt of 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid and 2-aminothiazole.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to cleavage of the amide bond. Acid catalysis protonates the carbonyl oxygen, while base deprotonates water to enhance nucleophilicity.
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group participates in nucleophilic displacement reactions:
Conditions :
-
Nucleophiles: Amines (e.g., piperidine), alkoxides (e.g., NaOEt).
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Solvent: DMF or THF, 60–80°C.
Example Reaction :
Key Findings :
-
Thiols and amines displace the sulfanyl group, forming new C–N or C–O bonds.
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Reaction rates depend on nucleophile strength and solvent polarity.
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole ring undergoes electrophilic substitution at the 5- and 7-positions due to electron-rich sulfur and nitrogen atoms :
Mechanistic Notes :
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Electron-donating sulfur directs electrophiles to para and meta positions .
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Steric hindrance from the sulfanyl group reduces reactivity at the 4-position .
Alkylation and Acylation Reactions
The acetamide nitrogen and thiazole nitrogen are sites for alkylation/acylation:
Alkylation :
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Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 50°C.
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Product : N-Alkylated derivatives (e.g., N-methylacetamide).
Acylation :
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Reagents : Acetyl chloride, pyridine, RT.
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Product : N-Acetylated derivatives.
Key Data :
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Alkylation at the thiazole nitrogen is sterically hindered, favoring acetamide nitrogen reactivity.
Condensation Reactions
The acetamide group reacts with aldehydes to form Schiff bases under mild conditions :
Conditions :
Product :
Applications :
-
Schiff bases exhibit enhanced antimicrobial and anticancer activity compared to the parent compound .
Stability and Degradation
The compound decomposes under oxidative conditions:
Conditions :
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H₂O₂ (30%), RT, 24 h.
Products :
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Sulfoxide and sulfone derivatives via oxidation of the sulfanyl bridge.
Kinetics :
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Degradation follows first-order kinetics with a half-life of 8.2 h in 30% H₂O₂.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide, as antiviral agents. Research indicates that benzothiazole compounds can inhibit the replication of viruses such as Hepatitis C Virus (HCV). A derivative demonstrated significant inhibitory activity against HCV genotype 2a with an IC50 value of 26.81 µM and low cytotoxicity (CC50 = 155 µM) . This suggests that compounds in this class could be further developed into effective antiviral medications.
1.2 Anticancer Properties
Benzothiazole derivatives are also being investigated for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have reported that benzothiazole derivatives exhibit potent growth inhibition in human-derived breast, colon, ovarian, and renal tumor cell lines . The mechanism often involves the generation of reactive electrophilic species that induce cytotoxic effects on cancer cells.
Nanotechnology Applications
2.1 Nanoconjugates in Antifungal Treatment
The compound has been utilized in the synthesis of silver nanoparticle conjugates for enhanced antifungal activity. Benzothiazole derivatives have been combined with silver nanoparticles to create nanoconjugates that exhibit significantly increased antifungal efficacy against phytopathogenic fungi compared to their non-conjugated counterparts . This application highlights the versatility of benzothiazole derivatives in improving the effectiveness of existing antifungal treatments.
Structural Studies and Characterization
The structural characteristics of this compound have been explored using various analytical techniques. Single-crystal X-ray diffraction studies provide insights into the molecular arrangement and interactions within the compound . Such structural studies are crucial for understanding how modifications to the compound can influence its biological activity.
Data Table: Biological Activities of Benzothiazole Derivatives
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Selected Acetamide Derivatives
Key Observations :
- The target compound's benzothiazole-sulfanyl group distinguishes it from phenyl-substituted analogs (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide), which exhibit planar aromatic systems but lack sulfur-rich heterocycles .
- SirReal2 demonstrates how bulkier substituents (e.g., naphthalene) enhance enzyme inhibitory activity, suggesting that the benzothiazole group in the target compound may similarly modulate target binding .
- Simpler analogs like N-(thiazol-2-yl)acetamide highlight the essential role of the thiazole ring in baseline biological activity, which is amplified in the target compound through additional benzothiazole interactions .
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Chlorinated analogs (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) show enhanced antimicrobial properties due to electron-withdrawing groups, whereas the benzothiazole group may confer redox-modulating effects .
- Anti-inflammatory Potential: Thiazole-acetamide derivatives exhibit COX-2 inhibition, suggesting that the target compound’s dual heterocycles could synergistically improve anti-inflammatory efficacy .
Key Observations :
- The target compound’s R factor (0.048) indicates high crystallographic precision, comparable to dichlorophenyl analogs (0.041) .
- Hydrogen bonding in chlorinated derivatives stabilizes 1D chains, whereas the benzothiazole group may introduce additional sulfur-mediated interactions (e.g., S⋯S contacts) .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a bioactive small molecule with potential therapeutic applications. Its molecular formula is and it has a molecular weight of 307.4 g/mol (CAS Number: 79420-09-0) . This article explores its biological activities, including antimicrobial, analgesic, and anti-inflammatory properties, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with thiazole moieties. Characterization methods such as NMR and IR spectroscopy are employed to confirm the structure . The compound's structural features contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. A study evaluated a series of benzothiazole derivatives for their efficacy against various pathogens. The results showed selective activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa , while displaying no antifungal activity .
| Microorganism | Activity |
|---|---|
| Pseudomonas aeruginosa | Significant Inhibition |
| Staphylococcus aureus | Moderate Inhibition |
| Candida albicans | No Activity |
Analgesic and Anti-inflammatory Activity
The compound has also been assessed for its analgesic and anti-inflammatory properties. In vivo studies demonstrated that certain derivatives of benzothiazole exhibited significant analgesic effects comparable to standard NSAIDs like diclofenac sodium . The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling pathways.
| Activity Type | Effectiveness |
|---|---|
| Analgesic | Significant |
| Anti-inflammatory | Significant |
Case Studies
- Study on Analgesic Effects : A comparative study evaluated the analgesic effects of various benzothiazole derivatives, including the target compound. The study found that the compound significantly reduced pain response in animal models .
- Inflammatory Response Assessment : Another study focused on the anti-inflammatory activity where the compound was administered to rats with induced inflammation. Results indicated a marked decrease in inflammatory markers compared to control groups .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- COX Enzyme Inhibition : The compound acts as a COX inhibitor, reducing prostaglandin synthesis which is crucial in mediating inflammation and pain.
- Antimicrobial Mechanism : Its effectiveness against bacteria may involve disruption of bacterial cell wall synthesis or function through interaction with key enzymes or pathways unique to bacterial physiology.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, a reaction between 1,3-benzothiazol-2-thiol and N-(1,3-thiazol-2-yl)acetamide derivatives can be catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) at 273 K, with triethylamine as a base. Post-reaction, extraction with DCM and recrystallization from methanol/acetone (1:1) yields pure crystals . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield and purity.
Q. How is the molecular structure of this compound characterized using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s dihedral angles (e.g., twist between benzothiazole and thiazol rings) and hydrogen-bonding networks (N–H⋯N interactions forming R₂²(8) motifs) are analyzed. Refinement using riding models for H-atoms (0.95–0.99 Å bond lengths) and isotropic displacement parameters (1.18–1.23×Ueq) ensures accuracy .
Q. What spectroscopic methods are used to confirm the compound’s purity and functional groups?
- Methodological Answer : Nuclear magnetic resonance (NMR) (¹H/¹³C) identifies proton environments (e.g., thiazol NH at δ ~12 ppm). Fourier-transform infrared (FT-IR) confirms amide C=O stretches (~1650 cm⁻¹) and S–S/C–S vibrations (600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
Advanced Research Questions
Q. What computational methods are used to model the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., enzymes). Quantum mechanical/molecular mechanical (QM/MM) simulations model reaction pathways, guided by ICReDD’s integration of computational and experimental data .
Q. How do researchers resolve contradictions in reported biological activities of similar benzothiazole derivatives?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines vs. in vivo models). Meta-analyses using standardized protocols (e.g., OECD guidelines) and dose-response studies clarify efficacy. For example, conflicting antimicrobial data may require reevaluating minimum inhibitory concentrations (MICs) under controlled pH/temperature .
Q. What strategies are employed to study the hydrogen-bonding networks in the crystal lattice?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., % contribution of H⋯N/S contacts). Topological analysis (AIMAll) evaluates bond critical points (BCPs) for hydrogen bonds. Temperature-dependent SC-XRD (100–300 K) probes thermal effects on packing stability .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced activity?
- Methodological Answer : Substituent effects are systematically tested. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
